6-Chloro-4-pyridazinamine

Descripción general

Descripción

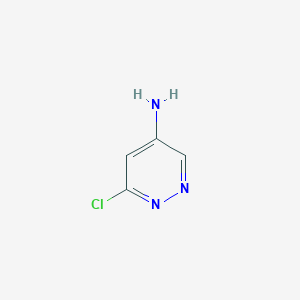

6-Chloro-4-pyridazinamine is a heterocyclic organic compound that belongs to the pyridazine family. It is characterized by the presence of a chlorine atom and an amino group attached to a pyridazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Chloro-4-pyridazinamine can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloropyridazine with ammonia or an amine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency. The compound is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-pyridazinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinamines, oxidized derivatives, and reduced forms of the compound. These products have diverse applications in different fields .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

6-Chloro-4-pyridazinamine has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, certain synthesized derivatives demonstrated potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

Research has indicated that this compound and its derivatives can inhibit cancer cell proliferation. A notable study reported that specific analogs showed cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It has been found to influence neurotransmitter systems, which could be beneficial in treating neurological disorders. For example, its action on voltage-gated potassium channels may enhance neuronal signaling, offering therapeutic prospects for conditions like epilepsy .

Agrochemical Applications

Pesticide Development

this compound serves as a key intermediate in the synthesis of novel agrochemicals. Its derivatives have been developed as potential pesticides due to their ability to disrupt biological processes in pests. The chlorinated pyridazine structure contributes to increased potency and selectivity against target organisms .

Herbicide Formulations

The compound's efficacy extends to herbicide formulations, where it acts as a growth regulator for certain plant species. Research indicates that specific formulations can inhibit weed growth while being less harmful to crops, thus enhancing agricultural productivity .

Material Science Applications

Synthesis of Novel Materials

In material science, this compound is utilized in the synthesis of advanced materials with unique properties. Its incorporation into polymer matrices has been explored for applications in coatings and composites, where it imparts enhanced thermal stability and chemical resistance .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-pyridazinamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-6-chloropyridazine: Similar in structure but with the amino group at a different position.

6-Chloro-3-pyridazinamine: Another isomer with the chlorine and amino groups at different positions.

Uniqueness

6-Chloro-4-pyridazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

6-Chloro-4-pyridazinamine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridazine ring. The presence of chlorine in the 6-position enhances its reactivity and potential interactions with biological targets. The compound is characterized by its ability to form hydrogen bonds, which is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A comparative analysis with structurally similar compounds reveals that it can effectively inhibit the growth of various bacterial strains. For instance:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chloro substituent | Antimicrobial | Broad-spectrum activity |

| 4-Ethynylpyridazine | Ethynyl group | Antimicrobial | Lacks chloro substituent |

| 5-Chloropyridazine | Chlorine on different position | Anticancer | Different biological profile |

Studies have shown that this compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antimicrobial efficacy.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

This suggests that the compound may serve as a potential lead in developing new anti-inflammatory agents .

3. Potential Anticancer Activity

Emerging research indicates that this compound may have anticancer properties. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in Science Advances evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial load, highlighting its potential as an antibiotic candidate.

- Inflammation Model : In an animal model of inflammation, compounds similar to this compound were administered to assess their effects on paw edema induced by carrageenan. The results showed a marked decrease in edema compared to control groups, suggesting strong anti-inflammatory effects .

Q & A

Q. Basic: What are the standard synthetic routes for 6-Chloro-4-pyridazinamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Route 1 (Nucleophilic Substitution): React pyridazinamine derivatives with chlorinating agents (e.g., POCl₃) under reflux. Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) to control selectivity .

- Route 2 (Microwave-Assisted Synthesis): Reduce reaction time and improve yield by using microwave irradiation (e.g., 150°C for 20 minutes), which enhances energy transfer and reduces side products .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using deuterated solvents (e.g., DMSO-d₆). The chloro group induces deshielding in adjacent protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 35.5).

- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

- Elemental Analysis: Validate stoichiometry (C:H:N:Cl ratios) with ≤0.3% error tolerance.

Q. Basic: What safety protocols should researchers follow when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal: Segregate halogenated waste in designated containers. Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

- Emergency Response: In case of skin contact, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation on-site .

Q. Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) to balance exact exchange (e.g., Becke’s 1993 method) and correlation energy (Lee-Yang-Parr formalism) .

- Basis Sets: Employ 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for higher accuracy in charge distribution .

- Applications: Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (λmax ~270–300 nm) .

Q. Advanced: What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids. The chloro group at position 6 acts as a better leaving group than the amine at position 4 due to lower bond dissociation energy (BDE) .

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, improving yields. Additives like K₂CO₃ enhance deprotonation of the amine group .

- Kinetic Studies: Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) to optimize time (2–6 hours) and temperature (60–80°C) .

Q. Advanced: How should researchers resolve contradictory data in reactivity studies of this compound derivatives?

Methodological Answer:

- Hypothesis Testing: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design .

- Control Experiments: Repeat reactions with purified starting materials and inert atmosphere (N₂/Ar) to rule out moisture/oxygen interference .

- Data Triangulation: Cross-validate NMR, XRD, and computational results. For example, compare DFT-predicted bond angles with crystallographic data (SHELXL refinement) .

Q. Advanced: What crystallographic methods are critical for determining the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal XRD: Grow crystals via slow evaporation (ethanol/water). Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement .

- Key Parameters: Analyze Cl…N non-covalent interactions (distance ~3.2–3.5 Å) and hydrogen-bonding networks (N-H…Cl) to explain packing motifs .

- Validation: Check R-factor (<5%) and residual electron density maps (±0.3 eÅ⁻³) for accuracy .

Propiedades

IUPAC Name |

6-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPMXMNGPUEPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555892 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-45-4 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.